

Addressing off-target effects of A71378 in experiments

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Compound of Interest

Compound Name: A71378

Cat. No.: B1664745

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Technical Support Center: A71378

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for addressing potential off-target effects of **A71378** in experiments.

Frequently Asked Questions (FAQs)

Q1: What is **A71378** and what is its primary target?

A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.^[1] It is often used in research to investigate the physiological roles of CCK-A receptors in various tissues, including the pancreas, gallbladder, and regions of the central nervous system.^{[1][2]}

Q2: What are the known off-target effects of **A71378**?

While **A71378** is highly selective for the CCK-A receptor, at higher concentrations it can interact with CCK-B and gastrin receptors.^{[1][3]} This is a critical consideration in experimental design, as these off-target interactions can lead to confounding results.

Q3: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of **A71378** that elicits a response from the CCK-A receptor. Performing a dose-response curve is essential

to determine the optimal concentration for your specific experimental model. Additionally, using specific antagonists for CCK-B and gastrin receptors as controls can help to dissect the observed effects.

Q4: What kind of unexpected results might indicate an off-target effect of **A71378**?

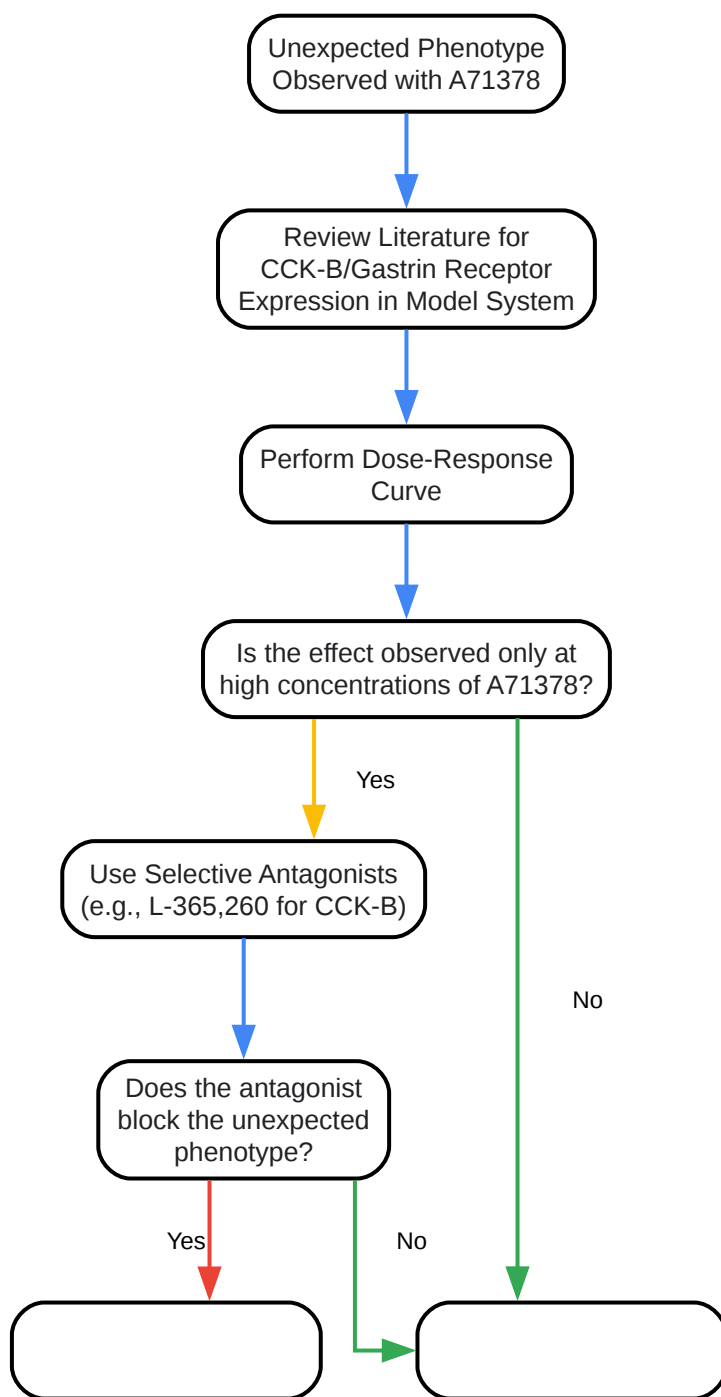
Unexpected results could include responses in tissues or cell lines known to have low or no expression of CCK-A receptors, or physiological effects that are more characteristic of CCK-B or gastrin receptor activation. For example, effects on gastric acid secretion are more commonly associated with gastrin and CCK-B receptors.^[4]

Troubleshooting Guide

Issue: Unexpected Phenotype Observed

If you observe an unexpected phenotype in your experiment with **A71378**, it is important to systematically determine if this is due to an off-target effect.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for identifying **A71378** off-target effects.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of **A71378** for its on-target and off-target receptors.

Table 1: Binding Affinity (IC50) of **A71378**

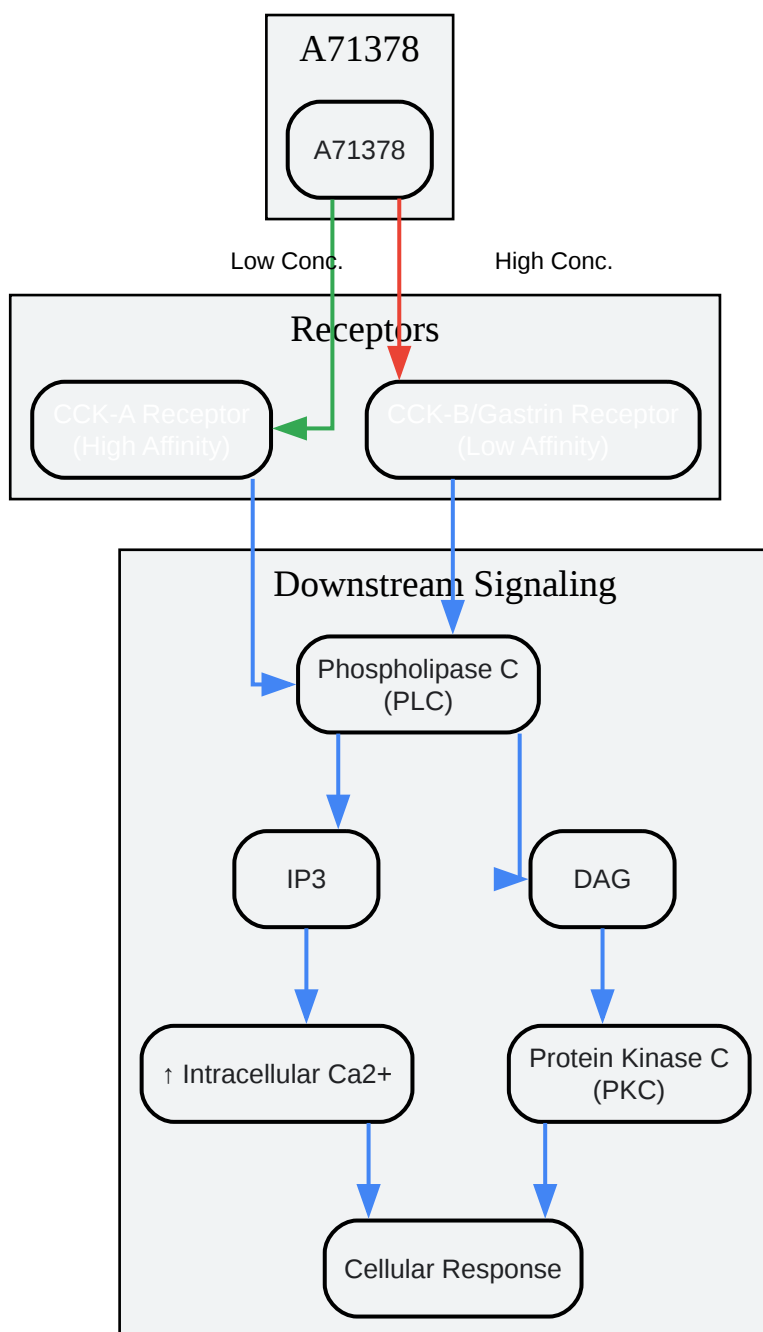
Receptor	Tissue/Cell Line	IC50 (nM)	Reference
Pancreatic CCK-A	Guinea Pig Pancreas	0.4	[1][3]
Cortical CCK-B	Guinea Pig Cortex	300	[1][3]
Gastrin	Guinea Pig Gastric Glands	1,200	[1][3]

Table 2: Functional Potency (EC50) of **A71378**

Assay	Tissue/Cell Line	EC50 (nM)	Reference
Pancreatic Amylase Secretion	Guinea Pig Pancreas	0.16	[1][3]
Ileal Muscle Contraction	Guinea Pig Ileum	3.7	[1][3]
Intracellular Calcium Mobilization	NCI-H345 cells (express CCK-B/gastrin receptors)	600	[1]

Signaling Pathways

Activation of both CCK-A and CCK-B/gastrin receptors can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]



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